Cas no 2228347-78-0 (3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine)

3-(2,5-Difluoro-4-nitrophenyl)-3-fluoropropan-1-amine is a fluorinated aromatic amine derivative with a nitro-substituted phenyl core. Its unique structure, featuring multiple fluorine substituents, enhances its reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (nitro and fluoro) groups and an amine functionality allows for versatile applications in nucleophilic substitution and coupling reactions. This compound is particularly useful as an intermediate in the development of bioactive molecules, where fluorination improves metabolic stability and binding affinity. Its well-defined chemical properties facilitate precise modifications, supporting research in drug discovery and material science. High purity and consistent performance ensure reliable results in synthetic workflows.
3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine structure
2228347-78-0 structure
Product Name:3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
CAS No:2228347-78-0
MF:C9H9F3N2O2
MW:234.175172567368
CID:5962110
PubChem ID:165652658
Update Time:2025-05-19

3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine
    • 2228347-78-0
    • EN300-1787417
    • Inchi: 1S/C9H9F3N2O2/c10-6(1-2-13)5-3-8(12)9(14(15)16)4-7(5)11/h3-4,6H,1-2,13H2
    • InChI Key: JZCZPXISBSOFRI-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=CC=1F)[N+](=O)[O-])F)CCN

Computed Properties

  • Exact Mass: 234.06161202g/mol
  • Monoisotopic Mass: 234.06161202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine

Recent Advances in the Study of 3-(2,5-Difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0)

The compound 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated nitroaromatic structure, has shown promising potential in various therapeutic applications, including enzyme inhibition and targeted drug delivery. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine as a potent inhibitor of tyrosine kinase enzymes, which are critical targets in cancer therapy. The researchers utilized a combination of molecular docking simulations and in vitro assays to demonstrate the compound's high binding affinity and selectivity for specific kinase domains. These findings suggest that this molecule could serve as a lead compound for the development of novel anticancer agents.

In addition to its therapeutic potential, recent advancements in synthetic chemistry have enabled more efficient and scalable production of 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine. A 2024 report in Organic Process Research & Development highlighted a novel catalytic method that significantly reduces the number of synthetic steps while improving yield and purity. This breakthrough is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Research conducted by a team at the University of Cambridge revealed that 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine exhibits favorable absorption and distribution profiles in rodent models, with minimal off-target effects. These properties make it an attractive candidate for further drug development, particularly in the context of personalized medicine.

Despite these promising developments, challenges remain in translating the compound's potential into clinical applications. Issues such as long-term toxicity, formulation stability, and regulatory compliance need to be addressed. Ongoing research aims to tackle these hurdles through multidisciplinary collaborations, combining expertise in chemistry, biology, and pharmacology.

In conclusion, 3-(2,5-difluoro-4-nitrophenyl)-3-fluoropropan-1-amine (CAS: 2228347-78-0) represents a compelling area of study in the chemical biology and pharmaceutical fields. Its unique structural features and demonstrated biological activities position it as a valuable tool for both basic research and therapeutic development. Future studies will likely focus on optimizing its properties and expanding its applications, paving the way for innovative treatments in oncology and beyond.

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